Ethyl 6-isopropoxy-5-methylnicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-methyl-6-propan-2-yloxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-5-15-12(14)10-6-9(4)11(13-7-10)16-8(2)3/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYLSJCKFGHTIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1)C)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization of Ethyl 6 Isopropoxy 5 Methylnicotinate
Reactivity of the Pyridine (B92270) Nitrogen Atom
The nitrogen atom in the pyridine ring of ethyl 6-isopropoxy-5-methylnicotinate possesses a lone pair of electrons, making it a nucleophilic and basic center. This allows for reactions such as N-oxidation, quaternization, and complexation with Lewis acids.
The oxidation of the pyridine nitrogen to an N-oxide is a common transformation for pyridine derivatives. This reaction is typically carried out using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide introduces a positive charge on the nitrogen and a negative charge on the oxygen, which can alter the electronic properties and reactivity of the pyridine ring, often facilitating nucleophilic substitution at the 2- and 4-positions. While specific studies on the N-oxidation of this compound are not extensively documented, the general reactivity of pyridines suggests that this transformation is feasible.
Table 1: General Conditions for N-Oxidation of Pyridine Derivatives
| Oxidizing Agent | Solvent | Temperature | Typical Reaction Time |
|---|---|---|---|
| m-CPBA | Dichloromethane (CH₂Cl₂) | 0 °C to room temp. | 2-24 hours |
The nucleophilic pyridine nitrogen can readily react with alkyl halides to form quaternary ammonium (B1175870) salts, a reaction known as quaternization. This process introduces a permanent positive charge on the nitrogen atom, significantly altering the compound's solubility and electronic characteristics. For instance, the reaction with methyl iodide would yield the corresponding N-methylpyridinium iodide salt.
Furthermore, the Lewis basicity of the pyridine nitrogen allows for the formation of coordination complexes with various Lewis acids. mdpi.com These complexes can be utilized in catalysis or to modify the reactivity of the molecule. The strength of the Lewis acid-base interaction will depend on the electron density at the nitrogen atom, which is influenced by the substituents on the pyridine ring.
Table 2: Examples of Quaternization and Complexation Agents for Pyridines
| Reagent Type | Specific Example | Product Type |
|---|---|---|
| Alkyl Halide | Methyl Iodide (CH₃I) | N-methylpyridinium salt |
Transformations of the Ester Moiety
The ethyl ester group at the 3-position of the pyridine ring is another key site for chemical modification, allowing for hydrolysis, transesterification, amidation, and hydrazide formation.
The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 6-isopropoxy-5-methylnicotinic acid, under either acidic or basic conditions. Basic hydrolysis, often carried out with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, typically proceeds via a BAc2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). epa.govresearchgate.netnih.gov Acid-catalyzed hydrolysis is also possible, usually requiring heating with an aqueous mineral acid. chegg.comchegg.com The rate of hydrolysis can be influenced by the electronic effects of the substituents on the pyridine ring. chegg.comchegg.com
Table 3: General Conditions for Ester Hydrolysis
| Condition | Reagents | Solvent | Product |
|---|---|---|---|
| Basic | NaOH or KOH | Water/Alcohol mixture | Sodium or Potassium salt of the carboxylic acid |
Transesterification involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorgsyn.orgnih.gov For example, reacting this compound with methanol (B129727) under acidic conditions would yield mthis compound. youtube.com This reaction is typically an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. youtube.com Various catalysts, including mineral acids, metal alkoxides, and enzymes, can be employed to facilitate this transformation. researchgate.net
Table 4: Catalysts and Conditions for Transesterification
| Catalyst Type | Specific Example | Reaction Conditions |
|---|---|---|
| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Excess of the new alcohol, heat |
| Base Catalyst | Sodium Methoxide (NaOCH₃) | Anhydrous conditions, corresponding alcohol as solvent |
The ester group can be converted into an amide by reaction with a primary or secondary amine. This reaction often requires heating or the use of a catalyst. researchgate.netnih.govyoutube.com A particularly important transformation is the reaction with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) to form the corresponding nicotinic acid hydrazide. mdpi.comresearchgate.netgoogle.com This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent like ethanol (B145695). mdpi.comresearchgate.net The resulting hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds and have been investigated for their potential biological activities. mdpi.comresearchgate.net
Table 5: Conditions for Amidation and Hydrazide Formation
| Reagent | Solvent | Conditions | Product |
|---|---|---|---|
| Ammonia (B1221849)/Amine | Ethanol or neat | Heat, sometimes in a sealed tube | Amide |
Reactions at the Isopropoxy Group
The 6-isopropoxy group is a key functional handle that can be targeted for modification, primarily through ether cleavage.
The cleavage of the ether linkage in 6-alkoxypyridines is a common strategy to unmask a pyridone functionality or to introduce alternative substituents at the 6-position. This transformation is typically achieved using strong Lewis acids or proton acids.
One of the most effective and widely used reagents for the cleavage of aryl ethers is boron tribromide (BBr₃). nih.gov The reaction mechanism involves the initial formation of a Lewis acid-base adduct between the ether oxygen and the boron center of BBr₃. pearson.com This coordination makes the ether oxygen a better leaving group. Subsequent nucleophilic attack by a bromide ion on the isopropyl group leads to the cleavage of the carbon-oxygen bond. pearson.commasterorganicchemistry.com This process would yield the corresponding 6-hydroxypyridine derivative (a pyridone) and isopropyl bromide after hydrolysis. pearson.com
Computational studies on the BBr₃-mediated demethylation of anisole, an analogous aryl ether, suggest a mechanism involving charged intermediates, where one equivalent of BBr₃ can cleave up to three equivalents of the ether. nih.govresearchgate.net The reaction proceeds through a series of cycles, with the formation of phenoxy-substituted boron species. nih.gov A similar mechanism can be expected for the deisopropylation of this compound.
The general reaction can be represented as follows:
EtO₂C(C₅H₂N)(CH₃)(O-iPr) + BBr₃ → [Adduct] → EtO₂C(C₅H₂N)(CH₃)(OH) + iPr-Br
Other reagents capable of cleaving ethers, such as hydroiodic acid (HI) or hydrobromic acid (HBr), could also be employed. masterorganicchemistry.com The choice of reagent and reaction conditions would depend on the desired outcome and the compatibility with other functional groups in the molecule.
Table 1: Reagents for Ether Cleavage
| Reagent | General Mechanism | Expected Products | Reference(s) |
|---|---|---|---|
| Boron tribromide (BBr₃) | Lewis acid-assisted C-O bond cleavage | 6-Hydroxypyridine derivative, Isopropyl bromide | nih.govpearson.com |
| Hydroiodic acid (HI) | Protonation followed by Sₙ2 attack | 6-Hydroxypyridine derivative, Isopropyl iodide | masterorganicchemistry.com |
| Hydrobromic acid (HBr) | Protonation followed by Sₙ2 attack | 6-Hydroxypyridine derivative, Isopropyl bromide | masterorganicchemistry.com |
While specific examples of rearrangements involving the isopropoxy group of this compound are not prevalent in the literature, analogous systems suggest potential pathways. For instance, alkoxy-substituted pyridines can undergo intramolecular rearrangements or participate in cyclization reactions under specific conditions. These transformations often require activation of the pyridine ring or the alkoxy group.
Dearomatization reactions of pyridines can lead to the formation of complex polycyclic structures. Although often requiring specific activating groups on the pyridine ring, it is conceivable that under certain catalytic conditions, the isopropoxy group could participate in a cyclization cascade, potentially involving other substituents on the ring.
Functionalization at the Methyl Group and Other Ring Positions
The 5-methyl group on the pyridine ring is analogous to a benzylic position and is susceptible to oxidation and other functionalization reactions. Radical-mediated reactions, for example, could be employed to introduce functionality at this position. The use of radical initiators such as AIBN (azobisisobutyronitrile) in the presence of halogenating agents like N-bromosuccinimide (NBS) could lead to the formation of a 5-(bromomethyl) derivative. This brominated intermediate would be a versatile precursor for further modifications, allowing for the introduction of various nucleophiles.
Furthermore, transition-metal-catalyzed C-H activation presents a modern approach to functionalize such methyl groups directly. nih.gov Catalytic systems based on palladium, rhodium, or copper could potentially mediate the coupling of the 5-methyl group with a range of partners.
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. youtube.com However, the substituents on the ring significantly influence its reactivity towards electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution (EAS): The 6-isopropoxy group is an electron-donating group (EDG) and is expected to be activating and ortho-, para-directing. The 5-methyl group is also weakly activating. Conversely, the ethyl nicotinate (B505614) group at the 3-position and the pyridine nitrogen itself are electron-withdrawing, deactivating the ring towards electrophilic attack. youtube.com
The directing effects of the substituents are as follows:
6-Isopropoxy (strong EDG): Directs ortho (position 5, already substituted) and para (position 3, already substituted). It strongly activates the ring.
5-Methyl (weak EDG): Directs ortho (positions 4 and 6) and para (position 2).
3-Ester (EWG): Directs meta (positions 5, already substituted, and to a lesser extent, position 1, the nitrogen).
Pyridine Nitrogen (EWG): Deactivates the ring, especially at the ortho (2 and 6) and para (4) positions. youtube.com
Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution is more favorable for electron-poor aromatic rings like pyridine. wikipedia.org The reaction is facilitated by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. libretexts.org The pyridine nitrogen itself strongly favors nucleophilic attack at the ortho (2 and 6) and para (4) positions. wikipedia.org
In the case of this compound, the 6-position is blocked by the isopropoxy group. Therefore, the most likely positions for nucleophilic attack are C-2 and C-4. For a nucleophilic substitution to occur, a leaving group would need to be present at one of these positions. If a derivative with a suitable leaving group (e.g., a halide) were synthesized, SₙAr reactions could be a viable route for introducing a wide range of nucleophiles. wikipedia.orgmasterorganicchemistry.com
Table 2: Predicted Regioselectivity of Aromatic Substitution
| Reaction Type | Most Probable Position(s) | Rationale | Reference(s) |
|---|---|---|---|
| Electrophilic Aromatic Substitution | C-4 | Activation by the 5-methyl group, less deactivation compared to C-2. | youtube.comrsc.org |
| Nucleophilic Aromatic Substitution | C-2, C-4 | Activation by the pyridine nitrogen and the ester group. | wikipedia.orgmasterorganicchemistry.com |
Stereoselective Reactions and Chiral Synthesis of Analogs
The development of chiral analogs of this compound can be approached through stereoselective reactions. While the parent molecule is achiral, the introduction of a chiral center can be achieved through various synthetic strategies.
One approach involves the asymmetric modification of one of the existing functional groups. For example, if the 5-methyl group were functionalized to a prochiral ketone, its asymmetric reduction would yield a chiral alcohol.
Alternatively, chiral analogs can be synthesized from chiral starting materials or through the use of chiral catalysts. The field of asymmetric catalysis offers numerous methods for the enantioselective synthesis of chiral pyridines. rsc.orgresearchgate.net For instance, the copper-catalyzed conjugate addition of Grignard reagents to alkenyl pyridines has been shown to produce a wide range of alkylated chiral pyridines with high enantioselectivity. researchgate.net This methodology could be adapted to synthesize chiral derivatives of this compound.
Furthermore, the synthesis of chiral pyridine-based ligands for asymmetric catalysis is an active area of research. rsc.org By analogy, chiral derivatives of this compound could potentially serve as ligands in asymmetric transformations. The stereoselective synthesis of such analogs would likely involve multi-step sequences, potentially employing chiral auxiliaries or enantioselective catalytic steps. nih.govmasterorganicchemistry.comkhanacademy.orgyoutube.comyoutube.com
Spectroscopic and Crystallographic Elucidation of Ethyl 6 Isopropoxy 5 Methylnicotinate and Its Derivatives
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational transitions within the molecule. For Ethyl 6-isopropoxy-5-methylnicotinate, the FT-IR spectrum would be expected to show characteristic absorption bands for its constituent functional groups.
Expected Characteristic FT-IR Peaks for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| C=O (Ester) | 1720-1740 | Stretching |
| C-O (Ester) | 1200-1300 | Stretching |
| C=C and C=N (Pyridine ring) | 1550-1650 | Stretching |
| C-H (Aliphatic - methyl, ethyl, isopropoxy) | 2850-3000 | Stretching |
| C-O-C (Isopropoxy ether) | 1050-1150 | Asymmetric Stretching |
Note: This is a table of expected values. Actual experimental values may vary.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. For this compound, Raman spectroscopy would be valuable for confirming the vibrations of the pyridine (B92270) ring and the carbon-carbon bonds of the substituent groups.
Expected Raman Shifts for this compound:
| Functional Group / Moiety | Expected Raman Shift (cm⁻¹) | Vibration Type |
| Pyridine Ring | 1000-1050 | Ring Breathing Mode |
| C=O (Ester) | 1720-1740 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
Note: This is a table of expected values. Actual experimental values may vary.
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. For this compound, the substituted pyridine ring constitutes the primary chromophore.
Expected UV-Vis Absorption Data for this compound:
| Transition | Expected λmax (nm) |
| π → π | ~270-290 |
| n → π | ~300-330 |
Note: This is a table of expected values and can be influenced by the solvent used. Emission (fluorescence) data would require experimental measurement and is not readily predictable.
X-ray Crystallography for Absolute Structure Determination
Single-Crystal X-ray Diffraction Analysis
To perform a single-crystal X-ray diffraction analysis of this compound, a suitable single crystal of the compound would first need to be grown. This crystal would then be mounted on a diffractometer and irradiated with X-rays. youtube.com The resulting diffraction data would be used to solve and refine the crystal structure. This analysis would provide definitive information on the molecular geometry. For related nicotinic acid derivatives, monoclinic crystal systems are commonly observed. researchgate.netnih.gov
Hypothetical Crystallographic Data for this compound:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value would be determined experimentally |
| b (Å) | Value would be determined experimentally |
| c (Å) | Value would be determined experimentally |
| α (°) | 90 |
| β (°) | Value would be determined experimentally |
| γ (°) | 90 |
| Volume (ų) | Value would be determined experimentally |
| Z | 4 |
Note: This table presents hypothetical data based on common findings for similar structures. Actual data requires experimental determination.
Crystal Packing and Intermolecular Interactions
The analysis of the crystal structure also reveals how the molecules are arranged in the crystal lattice, which is governed by intermolecular forces. For this compound, one would expect to observe various non-covalent interactions, such as:
van der Waals forces: Between the aliphatic and aromatic portions of the molecules.
Dipole-dipole interactions: Arising from the polar ester and ether functional groups.
C-H···O hydrogen bonds: Possible interactions between the methyl or ethyl C-H groups and the oxygen atoms of the ester or isopropoxy groups of neighboring molecules.
π-π stacking: Potential interactions between the aromatic pyridine rings of adjacent molecules.
These interactions play a crucial role in the stability and physical properties of the crystalline solid. The study of crystal packing in related pyrazolopyridine structures has revealed the presence of C-H···π interactions. nih.gov
Computational and Theoretical Studies on Ethyl 6 Isopropoxy 5 Methylnicotinate
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its physical and chemical properties.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state on the potential energy surface. For Ethyl 6-isopropoxy-5-methylnicotinate, DFT calculations would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to identify the global minimum energy conformation. The resulting data would provide precise geometric parameters.
Hypothetical Data Table for Optimized Geometry of this compound (Illustrative Example)
| Parameter | Value (Å/°) |
|---|---|
| C-C (ring) | 1.39 |
| C-N (ring) | 1.34 |
| C=O | 1.21 |
| C-O (ester) | 1.36 |
| C-O (ether) | 1.37 |
| N-C-C (angle) | 123.0 |
| C-C=O (angle) | 125.0 |
This table is for illustrative purposes only and does not represent actual calculated data.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. A smaller gap suggests higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.
Hypothetical Data Table for Frontier Orbitals of this compound (Illustrative Example)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
This table is for illustrative purposes only and does not represent actual calculated data.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester and ether groups, indicating these as likely sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While DFT can find the lowest energy structure, a molecule is not static. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and dynamics of this compound. MD simulations would reveal how the ethyl and isopropoxy side chains rotate and flex under various conditions, which can be crucial for understanding its interactions with other molecules.
Spectroscopic Parameter Prediction
Computational methods can also predict spectroscopic data, which can be used to verify experimental results or to aid in the identification of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, often using DFT, can predict the chemical shifts (¹H and ¹³C) for a molecule. These predicted shifts for this compound could then be compared with experimental NMR data to confirm its structure.
Hypothetical Data Table for Predicted ¹³C NMR Chemical Shifts of this compound (Illustrative Example)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (ring, adjacent to N) | 150.2 |
| C (ring, with ester) | 125.8 |
| C (ring, with methyl) | 135.4 |
| C=O | 168.1 |
| CH₃ (methyl) | 18.5 |
| CH₂ (ethyl) | 61.3 |
| CH₃ (ethyl) | 14.2 |
| CH (isopropyl) | 70.5 |
This table is for illustrative purposes only and does not represent actual calculated data.
Vibrational Frequencies and Intensities Prediction
A computational analysis of the vibrational frequencies and intensities for this compound would typically be conducted using quantum chemical calculations. Methods such as Density Functional Theory (DFT) with an appropriate basis set would be employed to optimize the molecular geometry and calculate the harmonic vibrational frequencies.
The predicted vibrational modes would then be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the various functional groups within the molecule. This theoretical data is invaluable for interpreting experimental spectroscopic data, such as that obtained from Fourier-transform infrared (FTIR) and Raman spectroscopy.
A representative, though hypothetical, data table for predicted vibrational frequencies is presented below to illustrate how such data would be organized.
Hypothetical Predicted Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |
| ~3100-3000 | Low-Medium | C-H stretching (aromatic) |
| ~2980-2900 | Medium-High | C-H stretching (aliphatic - ethyl, isopropoxy, methyl) |
| ~1720 | High | C=O stretching (ester) |
| ~1600-1450 | Medium | C=C and C=N stretching (pyridine ring) |
| ~1300-1000 | High | C-O stretching (ester and ether) |
Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Solvation Models and Intermolecular Interactions
The study of a molecule's behavior in different solvents is crucial for understanding its chemical reactivity and physical properties. Computational solvation models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effect of a solvent on the molecular structure and properties of the solute.
These models would allow for the investigation of intermolecular interactions between this compound and various solvent molecules. Key interactions would likely include hydrogen bonding (if protic solvents are used) and dipole-dipole interactions, given the polar nature of the ester and pyridine functionalities. Understanding these interactions is fundamental to predicting solubility and reaction outcomes in solution.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides powerful tools to elucidate reaction mechanisms by mapping out the potential energy surface of a chemical reaction. For this compound, this could involve studying reactions such as hydrolysis of the ester group or electrophilic/nucleophilic substitution on the pyridine ring.
By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be constructed. This allows for the determination of activation energies and reaction rates, providing insights into the feasibility and selectivity of different chemical transformations. Such studies are instrumental in designing new synthetic routes and understanding the chemical stability of the compound.
Mechanistic Biological Investigations and Target Identification for Ethyl 6 Isopropoxy 5 Methylnicotinate Analogs
In Vitro Enzyme Inhibition Studies and Mechanistic Characterization
In vitro enzyme assays are fundamental tools for identifying the specific molecular targets of a compound and for understanding the nature of its inhibitory action. For analogs of ethyl 6-isopropoxy-5-methylnicotinate, research has explored their potential to modulate the activity of several key enzymes implicated in various pathological conditions.
Investigation of Glucosamine-6-phosphate Synthase (GlcN-6-P synthase) Inhibition
Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a critical enzyme in the hexosamine biosynthesis pathway, providing precursors for the synthesis of essential macromolecules in bacteria and fungi. nih.gov This makes it a promising target for the development of novel antimicrobial agents. nih.govnih.gov While a number of natural and synthetic compounds have been identified as inhibitors of GlcN-6-P synthase, specific studies on the inhibitory activity of this compound analogs against this enzyme are not extensively documented in the current body of scientific literature. nih.govnih.govnih.govnih.gov
The general approach to identifying inhibitors of GlcN-6-P synthase involves screening compounds for their ability to block the formation of D-glucosamine-6-phosphate from D-fructose-6-phosphate and L-glutamine. nih.govmdpi.com Known inhibitors often act as analogs of the substrates or transition state intermediates. nih.govnih.gov For instance, compounds like 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP) have shown inhibitory activity against this enzyme. mdpi.comgoogle.com The development of effective inhibitors often requires a balance between the compound's intrinsic inhibitory potency and its ability to penetrate the microbial cell membrane. nih.govnih.gov
To ascertain the potential of this compound analogs as GlcN-6-P synthase inhibitors, future in vitro studies would be necessary. These would typically involve expressing and purifying the enzyme and then conducting kinetic assays in the presence of varying concentrations of the test compounds.
Analysis of Other Enzyme Targets (e.g., PfPMT, PI3K, RIP1 Kinase, AChE)
The structural features of this compound and its analogs suggest potential interactions with a variety of other enzyme targets.
Phosphoethanolamine Methyltransferase (PfPMT): In the context of malaria, Plasmodium falciparum phosphoethanolamine methyltransferase (PfPMT) is a crucial enzyme in the parasite's synthesis of phosphatidylcholine. nih.gov Disruption of the PfPMT gene leads to severe growth and survival defects in the parasite. nih.gov While inhibitors of PfPMT have been identified, there is no specific data available from the conducted searches detailing the evaluation of this compound analogs against this enzyme. nih.govresearchgate.net
Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in cancer and inflammatory diseases. nih.gov While some nicotinic acid derivatives have been shown to modulate the PI3K/Akt pathway, direct inhibitory studies of this compound analogs on PI3K isoforms are not prevalent in the literature. nih.gov Research on other kinase inhibitors has demonstrated that specific chemical scaffolds are often required to achieve selective inhibition of different PI3K isoforms. nih.gov
Receptor-Interacting Protein Kinase 1 (RIP1 Kinase): RIPK1 is a key regulator of inflammation and programmed cell death, making it an attractive therapeutic target for a range of inflammatory and degenerative diseases. researchgate.net The development of RIPK1 inhibitors has focused on identifying compounds that can stabilize the inactive conformation of the kinase. nih.govmdpi.com While patents exist for nicotinamide (B372718) derivatives as RIPK1 inhibitors, specific in vitro inhibition data for this compound analogs is not publicly available. google.com
Acetylcholinesterase (AChE): AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.comwikipedia.org Inhibition of AChE can lead to an accumulation of acetylcholine, which has therapeutic applications but also toxicological implications. nih.govopcw.orgnih.gov The nicotinic scaffold present in this compound suggests a potential for interaction with the cholinergic system, but specific studies evaluating its AChE inhibitory activity are lacking in the available literature. mdpi.comwikipedia.orgnih.gov
Kinetics and Binding Thermodynamics of Enzyme-Ligand Interactions
A thorough understanding of the interaction between an inhibitor and its target enzyme requires detailed kinetic and thermodynamic analysis. This typically involves determining key parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Thermodynamic parameters, including changes in enthalpy (ΔH) and entropy (ΔS) upon binding, can provide further insights into the forces driving the interaction.
Due to the absence of specific enzyme inhibition data for this compound analogs in the provided search results, a detailed discussion of their binding kinetics and thermodynamics is not possible at this time. Such studies would be contingent on the initial identification of a specific enzyme target that is significantly modulated by these compounds.
Receptor Binding and Modulation Studies Using In Vitro Models
Beyond direct enzyme inhibition, many therapeutic agents exert their effects by binding to and modulating the function of cellular receptors. In vitro receptor binding and functional assays are essential for characterizing these interactions.
Characterization of Receptor-Ligand Interactions
The characterization of receptor-ligand interactions involves determining the affinity and specificity with which a compound binds to its target receptor. This is typically achieved through radioligand binding assays or other techniques that measure the displacement of a known labeled ligand by the test compound. The data from these assays are often analyzed using Scatchard plots to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
For analogs of this compound, the nicotinic acid core suggests a potential for interaction with nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov Studies on other nicotine (B1678760) analogs have utilized radiolabeled compounds to investigate their binding characteristics in brain membranes, revealing complex binding profiles with multiple affinity sites. nih.gov However, specific receptor binding data for this compound itself is not available in the searched literature.
Functional Assays in Cell-Free Systems or Cell Lines
Functional assays are designed to measure the physiological response elicited by a compound upon binding to its receptor. These can be conducted in cell-free systems or in cultured cell lines that express the target receptor. Such assays can determine whether a compound acts as an agonist, antagonist, or allosteric modulator.
For instance, in the context of nicotinic receptors, functional assays might involve measuring changes in ion flux or membrane potential in response to the compound. nih.gov For other receptor types, such as nuclear receptors, functional assays might assess the compound's ability to induce the transcription of reporter genes. While the nicotinic acid structure points towards potential interactions with various receptors, specific functional assay data for this compound analogs is not detailed in the provided search results. The development of new nicotinic acid derivatives as potential anti-inflammatory agents has been explored, with in vitro screening in macrophage cell lines to assess their impact on inflammatory markers. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis
The exploration of a compound's therapeutic potential is deeply rooted in understanding how its chemical structure relates to its biological activity. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are cornerstone methodologies in medicinal chemistry for the rational design of more potent and selective drug candidates.
Design and Synthesis of Analogs for SAR Derivation
The systematic design and synthesis of analogs are fundamental to establishing SAR. By modifying specific parts of a lead molecule, researchers can deduce which functional groups are essential for its biological activity. For derivatives of nicotinic acid, synthetic strategies often focus on modifying the substituents on the pyridine (B92270) ring and altering the ester group.
A variety of synthetic routes have been employed to create libraries of nicotinic acid esters for SAR studies. One common approach is the Hantzsch pyridine synthesis, which can be adapted to produce various substituted dihydropyridines that are subsequently oxidized to the corresponding pyridine derivatives. Another versatile method involves the Suzuki coupling reaction, which allows for the introduction of a wide range of aryl or heteroaryl groups at specific positions on the pyridine ring. For instance, ethyl nicotinate-5-boronic acid pinacol (B44631) ester has been used as a key intermediate to prepare C2-C5 heteroarylnicotinates. researchgate.net
Modifications can also be achieved through reactions on the pyridine ring itself or by starting with pre-substituted precursors. For example, the synthesis of conformationally restricted nicotine analogs often begins with substituted nicotinate (B505614) esters like 2-methyl-5-nitronicotinate. nih.gov Classical reactions such as the Claisen condensation of ethyl nicotinate with lactams have been used to create intermediates for the synthesis of nicotine analogs. stackexchange.com The esterification of nicotinic acid with different alcohols is a straightforward method to explore the impact of the ester group on activity. A patented method describes the esterification of nicotinic acid with absolute ethanol (B145695) in the presence of a solid acid catalyst to produce ethyl nicotinate. google.com
The design of these analogs is often guided by the desired therapeutic target and the known binding modes of existing ligands. For instance, in the development of anti-inflammatory agents based on isonicotinic acid, analogs were synthesized with varying lipophilicity by altering the length of alkyl chains, which was found to significantly impact their activity.
Computational QSAR Model Development and Validation
QSAR models provide a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. youtube.com These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs. The general workflow for developing a QSAR model involves:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or MIC values) is compiled. This set is typically divided into a training set for model development and a test set for external validation.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), quantum chemical descriptors (e.g., HOMO/LUMO energies), and 3D descriptors (e.g., van der Waals volume).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity. google.com
Model Validation: The robustness and predictive power of the QSAR model are rigorously assessed. Common validation metrics include the coefficient of determination (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient for the external test set. google.commdpi.com A good QSAR model should have high r² and q² values (typically > 0.6 and > 0.5, respectively). google.com
For example, in a QSAR study on isonicotinic acid hydrazide derivatives, descriptors such as electronic, steric, and thermodynamic properties were used to model their antimicrobial activity. In another study on quinolinone-based thiosemicarbazones, descriptors like van der Waals volume, electron density, and electronegativity were found to be pivotal for anti-tuberculosis activity. nih.gov These studies highlight the importance of selecting relevant descriptors to build a statistically sound and predictive QSAR model.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. It is a powerful tool for elucidating the molecular basis of ligand-protein interactions and for virtual screening of compound libraries. The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity.
For nicotinic acid derivatives, docking studies have been instrumental in understanding their mechanism of action. For example, in a study of isonicotinic acid derivatives as anti-inflammatory agents, molecular docking into the active site of the cyclooxygenase-2 (COX-2) enzyme revealed key interactions. The isonicotinoyl moiety was found to be crucial for binding, with hydrophobic residues like Val350, Leu353, and Tyr386, and hydrogen bonding with Arg121 and Tyr356 being important for stabilizing the complex.
In another study, novel nicotinic acid derivatives were docked into the active sites of penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51) to understand their antimicrobial activity. youtube.com Similarly, a protein painting mass spectrometry method, coupled with computational structural modeling, has been described to identify interaction sites for ligands at the nicotinic acetylcholine receptor (nAChR), using the acetylcholine-binding protein (Ac-AChBP) as a surrogate. promega.com
These docking studies provide a detailed 3D view of how the ligands interact with their target proteins, highlighting key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are critical for binding. This information is invaluable for the rational design of new analogs with improved affinity and selectivity.
In Vitro Investigation of Biological Pathways and Phenotypic Responses
Following computational and synthetic efforts, it is crucial to evaluate the biological effects of the synthesized analogs in relevant in vitro models. This step validates the computational predictions and provides insights into the compounds' mechanisms of action at a cellular level.
Cellular Assays for Target Engagement and Pathway Modulation
Confirming that a compound interacts with its intended target within a living cell is a critical step in drug discovery, known as target engagement. Several advanced cellular assays are available for this purpose:
NanoBRET™ (Bioluminescence Resonance Energy Transfer): This assay measures the binding of a compound to a target protein in live cells. promega.jpnih.gov It utilizes a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target. When a test compound displaces the tracer, the BRET signal decreases, allowing for the quantification of binding affinity and residence time. promega.comnih.govyoutube.comnih.gov
Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that ligand binding stabilizes a protein against thermal denaturation. youtube.comdrugtargetreview.comdiscoverx.com Cells are treated with the compound, heated, and the amount of soluble target protein is quantified. A shift in the melting temperature of the protein indicates target engagement. youtube.comdrugtargetreview.comdiscoverx.com
Enzyme Fragment Complementation (EFC): In this assay, the target protein is fused to a fragment of an enzyme. Compound binding can affect the protein's stability or conformation, which in turn alters the complementation of the enzyme fragments and the resulting signal. rsc.org
Once target engagement is confirmed, the downstream effects on cellular pathways can be investigated. For example, if the target is a kinase, a cellular phosphorylation assay can be used to measure the phosphorylation of its substrates. youtube.com For nicotinic acid derivatives targeting the Hedgehog signaling pathway, researchers have used cell lines to measure the down-regulation of pathway-specific genes like Gli1 and Ptch. nih.gov Analysis of cellular network motifs can also provide an integrative view of how a compound affects interconnected pathways. nih.gov These assays are essential for validating the mechanism of action and understanding the phenotypic consequences of target modulation. nih.gov
Antimicrobial Activity in Cell-Based Models
Nicotinic acid and its derivatives have been reported to possess antimicrobial properties. nih.gov The in vitro antimicrobial activity of novel analogs is typically assessed using cell-based models against a panel of clinically relevant bacterial and fungal strains.
The most common method is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. This is often done using broth microdilution or agar (B569324) dilution methods.
Several studies have reported the synthesis and antimicrobial evaluation of nicotinic acid derivatives. For instance, a series of novel arylazo nicotinate derivatives were found to be highly effective against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. In another study, acylhydrazone derivatives of nicotinic acid showed promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 1.95 µg/mL against Staphylococcus epidermidis. promega.jp Substituted phenylfuranylnicotinamidines have also been evaluated, with some compounds showing excellent activity against Staphylococcus aureus with MIC values of 10 µM. nih.gov
The results of these antimicrobial assays are often used to establish SAR, where the antimicrobial activity is correlated with the structural modifications of the analogs. For example, the presence of specific substituents on the pyridine ring or the nature of the ester group can significantly influence the antimicrobial potency and spectrum.
Below is an illustrative data table summarizing antimicrobial activity findings for various nicotinic acid analogs from the literature.
| Compound Class | Representative Strain(s) | Reported MIC Range | Reference |
| Acylhydrazone Derivatives of Nicotinic Acid | Staphylococcus epidermidis ATCC 12228 | 1.95 µg/mL | promega.jp |
| Acylhydrazone Derivatives of Nicotinic Acid | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 µg/mL | promega.jp |
| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline Derivatives | Bacillus subtilis ATCC 6633, Staphylococcus aureus ATCC 6538 | 7.81 µg/mL | promega.jp |
| Substituted Phenylfuranylnicotinamidines | Staphylococcus aureus | 10 µM | nih.gov |
| Nicotine Analogues | Candida albicans | Effective | nih.gov |
Chemical Biology Probes and Reporter Constructs for Biological Target Validation
The validation of biological targets is a critical phase in the drug discovery and development pipeline. For analogs of this compound, the identification and confirmation of their molecular targets are paramount to understanding their mechanism of action. This is achieved through the use of specialized tools such as chemical biology probes and reporter constructs. These tools enable researchers to visualize, track, and quantify the interactions between the compound and its biological target within a cellular or in vivo environment.
Design and Synthesis of Chemical Biology Probes
Chemical biology probes are small molecules that are designed to selectively bind to a specific protein target. They are typically modified with a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a photo-crosslinker, which allows for the detection and identification of the target protein. The design of a chemical probe based on an this compound analog would involve the strategic introduction of a functional group that can be conjugated to a reporter tag without significantly altering the compound's biological activity.
One potential strategy for the development of a chemical probe for an this compound analog is through the incorporation of a bioorthogonal handle. Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. youtube.com For instance, the nicotinic acid scaffold of the molecule could be derivatized with a tetrazine moiety. Tetrazines are known to react specifically with strained dienophiles in a reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. thieme-connect.com This would allow for the selective labeling of the target protein in a biological system.
A study on the synthesis of nicotinic acid-derived tetrazines demonstrated the feasibility of modifying the nicotinic acid core for bioorthogonal labeling. thieme-connect.com The researchers synthesized a set of tetrazines and evaluated their reactivity with various dienophiles, providing a basis for the selection of a suitable probe for in-cell labeling experiments. thieme-connect.com
Table 1: Reactivity of Nicotinic Acid-Derived Tetrazines with Dienophiles
| Tetrazine Derivative | Dienophile | Reaction Rate (M⁻¹s⁻¹) |
| 3-(1,2,4,5-tetrazin-3-yl)propanoic acid | trans-cyclooctene (TCO) | 1.2 x 10³ |
| 6-methyl-3-(1,2,4,5-tetrazin-3-yl)propanoic acid | TCO | 8.5 x 10² |
| 3-(1,2,4,5-tetrazin-3-yl)benzoic acid | norbornene | 2.1 x 10⁻¹ |
This table presents hypothetical data for illustrative purposes, based on the findings that steric and electronic effects influence the reactivity of tetrazine probes. The actual rates would be determined experimentally for a specific this compound analog probe.
Another approach could involve the use of isotopically labeled probes. For example, a carbon-13 labeled version of a nicotinamide analog has been synthesized for use as a biological probe. nih.govacs.org This allows for the tracking of the molecule and its metabolites within a biological system using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Application of Probes in Target Identification
Once a suitable chemical probe for an this compound analog is synthesized, it can be used in a variety of experiments to identify its biological target. A common method is affinity-based protein profiling (ABPP). In this technique, the probe is incubated with a cell lysate or live cells, and the probe-protein complexes are then enriched and identified using mass spectrometry.
For example, a biotinylated probe could be used to pull down its binding partners from a cell lysate. The biotinylated proteins can then be captured on streptavidin beads, separated by gel electrophoresis, and identified by mass spectrometry. This approach has been successfully used to identify the targets of a wide range of small molecules.
Another powerful technique is fluorescence imaging. A fluorescently labeled probe can be used to visualize the subcellular localization of its target protein in live cells. This can provide valuable information about the function of the target and the mechanism of action of the compound.
Reporter Constructs for Target Validation
Reporter constructs are genetic tools used to validate the biological targets of small molecules. They typically consist of a reporter gene, such as luciferase or green fluorescent protein (GFP), whose expression is controlled by a promoter that is regulated by the target protein or pathway.
For instance, if an this compound analog is hypothesized to inhibit a specific transcription factor, a reporter construct could be designed where the luciferase gene is driven by a promoter containing binding sites for that transcription factor. If the compound inhibits the transcription factor, a decrease in luciferase activity will be observed.
A study on the development of a reporter gene assay for screening small molecule inhibitors targeting self-renewing cancer cells provides a relevant example of this approach. nih.gov In this study, a reporter construct was created using the promoter of a gene highly expressed in cancer stem cells to drive the expression of a red fluorescent protein. nih.gov This allowed for the screening of compounds that specifically target this cell population. nih.gov
Similarly, a reporter gene assay was developed to determine the bioactivity of anti-CGRP monoclonal antibodies, where the reporter gene expression was driven by the cAMP response element, which is activated by the CGRP receptor. nih.gov
Table 2: Example of a Reporter Gene Assay for Target Validation
| Compound | Concentration (µM) | Reporter Gene Activity (% of control) |
| This compound analog | 0.1 | 95 ± 5 |
| 1 | 62 ± 8 | |
| 10 | 15 ± 3 | |
| Negative Control | 10 | 98 ± 4 |
This table illustrates hypothetical data from a reporter gene assay. The decrease in reporter gene activity with increasing concentrations of the this compound analog would suggest that the compound is hitting its intended target and modulating the specific signaling pathway.
By combining the use of chemical biology probes and reporter constructs, researchers can confidently identify and validate the biological targets of this compound analogs, providing a solid foundation for further drug development efforts.
Advanced Academic Applications in Medicinal Chemistry and Chemical Biology Research
Role as Versatile Synthetic Intermediates in Medicinal Chemistry Programs
The structure of Ethyl 6-isopropoxy-5-methylnicotinate is intrinsically suited for chemical modification, positioning it as a versatile starting material for the synthesis of more complex molecules. The nicotinate (B505614) core is a privileged scaffold in medicinal chemistry, frequently appearing in approved drugs. mdpi.com
The ethyl nicotinate framework is a foundational element for constructing a variety of complex heterocyclic systems. The pyridine (B92270) ring and its substituents can undergo numerous chemical transformations to yield fused or linked ring systems. For instance, derivatives of ethyl nicotinate can be modified to include reactive handles, such as boronic acid pinacol (B44631) esters, which are then used in powerful cross-coupling reactions like the Suzuki coupling to forge new carbon-carbon bonds and build intricate molecular architectures. researchgate.net Furthermore, the inherent reactivity of the pyridine ring system allows for cyclization reactions, leading to the formation of novel heterocyclic scaffolds. nih.gov The synthesis of conformationally restricted analogues of nicotine (B1678760) often begins with substituted nicotinate esters, demonstrating their utility in creating rigid structures to probe receptor binding. nih.gov
Table 1: Examples of Complex Heterocyclic Scaffolds Derived from Nicotinate Precursors
| Precursor Type | Reaction Type | Resulting Scaffold | Potential Application | Reference |
|---|---|---|---|---|
| Ethyl Nicotinate Derivative | Condensation & Cyclization | Pyrrolo[2,3-f]quinolines | Nicotinic Analogues | nih.gov |
| Ethyl Nicotinate-5-boronic acid pinacol ester | Suzuki Coupling | C2-C5 Heteroarylnicotinates | Diverse Bioactive Molecules | researchgate.net |
The functional groups of this compound serve as points for elaboration into biologically active compounds. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, both of which are common functional groups in drug molecules. The isopropoxy and methyl groups can influence the compound's solubility, metabolic stability, and binding interactions with a target protein.
A prominent example of the nicotinate core's role as a precursor is in the synthesis of nicotine and its derivatives. google.comstackexchange.com In these syntheses, ethyl nicotinate undergoes a Claisen condensation with a lactam, followed by hydrolysis, decarboxylation, and reduction to form the characteristic pyrrolidine (B122466) ring of nicotine. stackexchange.com Similarly, various nicotinate and nicotinic acid derivatives have been synthesized and evaluated as potent anti-inflammatory agents, often targeting enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov The strategic modification of the nicotinate scaffold has led to compounds with significant therapeutic potential. mdpi.com
Table 2: Examples of Bioactive Molecules Synthesized from Nicotinate Precursors
| Precursor | Bioactive Molecule Class | Therapeutic Target/Area | Reference |
|---|---|---|---|
| Ethyl nicotinate | Racemic Nicotine | Nicotinic Acetylcholine (B1216132) Receptors | google.comstackexchange.com |
| Substituted Nicotinic Acid | Anti-inflammatory agents | COX-2, Inflammatory Cytokines | nih.govnih.gov |
| 2-Amino-4-methyl-5-nitropyridine | DNA-PK Inhibitor (AZD7648) | Oncology | mdpi.com |
Application in Lead Compound Identification and Optimization Strategies
The search for new drugs often begins with identifying "hit" compounds from large libraries and optimizing them into "lead" compounds with improved potency and drug-like properties. This compound is well-suited for this paradigm, both as a core structure for library design and as a query for computational screening methods.
Compound libraries are collections of molecules used in high-throughput screening to identify new drug leads. nih.govnih.gov Target-focused libraries, which are designed to interact with a specific protein or protein family, can be built around a central scaffold like this compound. nih.gov By systematically varying the substituents at different positions on the nicotinate ring, a diverse set of analogs can be created. For example, the isopropoxy group could be replaced with other ethers or alkyl chains, and the ethyl ester could be converted into a range of amides or other functional groups. This approach allows for a thorough exploration of the structure-activity relationship (SAR) around the core scaffold. The synthesis of a small molecule library of nicotinamide (B372718) derivatives has been shown to be a successful strategy for identifying potential anticancer agents. researchgate.net
Table 3: Illustrative Design of a Compound Library Based on the Ethyl Nicotinate Scaffold
| Scaffold | R1 (Position 6) | R2 (Position 5) | R3 (Position 3) | Purpose of Variation |
|---|---|---|---|---|
| Pyridine-3-carboxylate | -O-iPr, -O-Et, -O-Me | -Me, -Cl, -H | -COOEt, -CONH-R', -COOH | Explore SAR for potency and selectivity |
| Pyridine-3-carboxylate | -NH-R'' | -Me | -COOEt | Introduce new interaction points |
Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to bind to a specific biological target. dovepress.comnih.gov The key features of this compound include:
A hydrogen bond acceptor (the nitrogen atom in the pyridine ring and the carbonyl oxygen of the ester).
An aromatic ring (the pyridine core).
Hydrophobic features (the isopropoxy and methyl groups).
These features can be used to construct a pharmacophore model. This model then serves as a 3D query to search large virtual databases of chemical compounds, a process known as virtual screening. nih.gov This approach can rapidly identify diverse molecules that are predicted to have a similar biological activity, providing a cost-effective and time-efficient method for hit identification. nih.govnih.gov The identified hits can then be synthesized and tested experimentally. nih.gov
Table 4: Key Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Functional Group | Potential Interaction with Target |
|---|---|---|
| Hydrogen Bond Acceptor | Pyridine Nitrogen, Ester Carbonyl | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) on the protein. |
| Aromatic Ring | Pyridine Ring | Participates in π-π stacking or hydrophobic interactions. |
Future Research Directions and Unexplored Avenues for Ethyl 6 Isopropoxy 5 Methylnicotinate
Development of Novel and Sustainable Synthetic Routes
The construction of highly substituted pyridine (B92270) rings is a persistent challenge in organic synthesis. Future work on Ethyl 6-isopropoxy-5-methylnicotinate should prioritize the development of efficient, sustainable, and innovative synthetic methodologies.
Modern catalytic methods offer a promising avenue for the efficient synthesis of complex molecules like this compound. Traditional methods for preparing nicotinic acid esters often involve harsh conditions, such as the oxidation of substituted pyridines with strong acids at high temperatures. nih.gov More advanced and greener alternatives could be explored, such as the use of solid bifunctional catalysts like MoO₃/SiO₂ which have been used for the esterification of nicotinic acid to produce methyl nicotinate (B505614). orientjchem.org
Future research could focus on developing a convergent synthesis strategy where the substituted pyridine ring is assembled from simpler acyclic precursors using transition-metal catalysis. Furthermore, while the target molecule itself is achiral, the development of asymmetric catalytic methods could be crucial if chiral analogues were to be investigated. For instance, strategies involving the catalytic asymmetric transfer hydrogenation of related quinoxaline (B1680401) systems have achieved high enantioselectivity, providing a blueprint for potential asymmetric approaches to derivatives of this scaffold. nih.gov
The fields of photoredox and electrochemical synthesis represent cutting-edge, sustainable strategies for forging complex chemical bonds. These methods operate under mild conditions and can offer unique reactivity compared to traditional thermal methods.
Electrochemical Synthesis: Electrosynthesis uses electricity as a clean and traceless reagent to drive chemical reactions, avoiding the need for stoichiometric chemical oxidants or reductants. bohrium.comfrontiersin.org This approach has been successfully applied to the synthesis of various nitrogen-containing heterocycles through intramolecular C-H amination and other cyclization strategies. frontiersin.orgnih.gov Future studies could investigate an electrochemical approach for the late-stage functionalization of a simpler nicotinate derivative or a complete ring synthesis, which aligns with the principles of green chemistry. rsc.org
Table 1: Potential Novel Synthetic Approaches
| Approach | Key Principle | Potential Advantage | Relevant Precedent |
|---|---|---|---|
| Catalytic Synthesis | Use of transition-metal or solid acid catalysts to assemble or functionalize the pyridine ring. | High efficiency, selectivity, and potential for scalability. | Synthesis of nicotinamide (B372718) derivatives using Novozym® 435. nih.gov |
| Asymmetric Catalysis | Employment of chiral catalysts to create stereocenters for derivative studies. | Access to enantiomerically pure analogues for pharmacological testing. | Asymmetric transfer hydrogenation of quinoxalines. nih.gov |
| Photoredox Catalysis | Use of light and a photocatalyst to generate radical intermediates for bond formation. | Mild reaction conditions, high functional group tolerance, unique reactivity. | C-4 selective alkylation of pyridines. rsc.org |
| Electrosynthesis | Application of electrical current to drive oxidative or reductive bond-forming reactions. | Sustainable (avoids chemical redox agents), high atom economy. | Metal-free intramolecular C-H amination for N-heterocycle synthesis. frontiersin.org |
Advanced Computational Methodologies for Predictive Modeling
Given that this compound is a relatively unexplored molecule, computational chemistry provides an invaluable toolkit for predicting its properties and guiding experimental work, thereby saving significant time and resources.
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models are machine learning algorithms that correlate a molecule's structural features with its physicochemical properties or biological activity. youtube.com For a new entity like this compound, a QSAR model could be built using a dataset of related nicotinic acid derivatives to predict key properties such as solubility, lipophilicity, and potential toxicity. mdpi.comnih.gov This predictive power allows for the early-stage filtering and prioritization of candidate molecules before committing to synthesis.
Should a biological target be identified, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods would be indispensable for understanding its interactions at an atomic level. In a QM/MM simulation, the ligand (this compound) and the key amino acid residues in the active site of a protein would be treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics. This approach provides a detailed and accurate picture of binding energies, conformational changes, and the electronic effects that govern molecular recognition, offering insights that are difficult to obtain experimentally.
Table 2: Potential Computational Investigation Tools
| Methodology | Application Area | Predicted Outcome | Key Advantage |
|---|---|---|---|
| AI-driven Retrosynthesis | Synthetic Chemistry | Novel and optimized synthetic routes to the target molecule. | Accelerates synthesis design; uncovers non-intuitive pathways. engineering.org.cn |
| QSAR Modeling | Medicinal Chemistry, Toxicology | Prediction of bioactivity, toxicity, and ADME properties. | Prioritizes compounds for synthesis; reduces animal testing. youtube.commdpi.com |
| QM/MM Simulations | Molecular Biology, Drug Design | Detailed binding mode, interaction energies, and reaction mechanisms with a biological target. | High-accuracy insights into ligand-protein interactions before synthesis. |
| Density Functional Theory (DFT) | Chemical Physics | Electronic structure, reactivity indices, and spectroscopic properties of the molecule. | Provides fundamental understanding of the molecule's intrinsic properties. nih.gov |
Exploration of New Biological Targets and Modulatory Mechanisms (In Vitro)
The nicotinic acid scaffold is a well-established pharmacophore present in numerous biologically active compounds, from vitamins to modern insecticides. researchgate.netmdpi.com The specific substitution pattern of this compound merits a broad investigation into its potential biological activities.
Future research should involve a systematic in vitro screening campaign to identify potential biological targets. Based on the known activities of related nicotinic acid and nicotinamide derivatives, promising areas for investigation include:
Anti-inflammatory Activity: Nicotinic acid derivatives have been synthesized and shown to possess anti-inflammatory properties, with some compounds showing inhibitory effects on inflammatory cytokines like TNF-α and IL-6. nih.gov An initial screen could involve assays measuring the inhibition of these cytokines in stimulated macrophage cell lines.
Antimicrobial Effects: The pyridine ring is a core component of many antimicrobial agents. Recent studies have shown that novel nicotinamide derivatives exhibit activity against various bacterial and fungal pathogens. mdpi.com A primary screen against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) would be a logical starting point.
Metabolic Modulation: Nicotinic acid is a precursor to Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism. frontiersin.org Studies have shown that supplementing cells like human keratinocytes with nicotinic acid can increase intracellular NAD+ levels. mdpi.com It would be valuable to investigate whether this compound or its potential metabolites can influence NAD+ biosynthesis pathways in various cell types.
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation: As a nicotinate, the compound bears a structural resemblance to ligands of nAChRs. High-throughput screening methods, such as those using a fluorometric imaging plate reader (FLIPR) to detect calcium influx in cells expressing specific nAChR subtypes, could rapidly determine if the compound acts as an agonist, antagonist, or allosteric modulator. nih.gov
Table 3: Proposed In Vitro Screening Cascade
| Screening Phase | Assay Type | Potential Target/Pathway | Rationale |
|---|---|---|---|
| Primary Screen | Cell-based cytokine release assay (e.g., ELISA) | Inflammation (TNF-α, IL-6) | Nicotinic acid derivatives have shown anti-inflammatory potential. nih.gov |
| Broth microdilution assay | Bacterial and fungal growth | Pyridine-based structures are common in antimicrobial agents. mdpi.com | |
| FLIPR Ca2+ influx assay | nAChR activity (agonism/antagonism) | Structural similarity to known nAChR ligands. nih.gov | |
| Secondary Screen | Enzyme inhibition assays | Cyclooxygenase (COX-1/2) | To delineate a specific mechanism if anti-inflammatory activity is found. |
| NAD+/NADH quantification assay | Cellular metabolism | To test the hypothesis of NAD+ modulation. mdpi.com | |
| Mechanism of Action | Patch-clamp electrophysiology | Ion channel kinetics (nAChRs) | To characterize the detailed modulatory effects on promising ion channel targets. |
High-Throughput Screening for Unidentified Biological Activities
To uncover novel biological functions of this compound, a high-throughput screening (HTS) campaign could be initiated. HTS allows for the rapid assessment of a compound against a large number of biological targets. This approach could efficiently test the molecule across a wide array of assays, including those for enzymatic inhibition, receptor binding, and cell-based responses. Given that derivatives of nicotinic acid have shown promise as anticancer agents, an HTS could specifically focus on a panel of cancer cell lines to identify any cytotoxic or anti-proliferative effects. nih.govsemanticscholar.org Furthermore, considering the anti-inflammatory and antioxidant activities observed in related compounds, screening against relevant biological targets in these pathways would be a logical starting point. researchgate.netnih.gov
Omics-Based Approaches for Target Deconvolution
Should high-throughput screening reveal a specific biological activity for this compound, the next critical step would be to identify its molecular target(s). Modern "omics" technologies, such as proteomics and metabolomics, offer powerful tools for this process of target deconvolution. For instance, if the compound shows an effect on a particular cell line, researchers could use techniques like chemical proteomics to isolate the proteins that directly bind to the compound. By comparing the proteome or metabolome of treated versus untreated cells, it may be possible to identify pathways that are significantly perturbed by the compound, thus offering clues to its mechanism of action. This unbiased approach can reveal novel targets and mechanisms that would not be identified through traditional hypothesis-driven research.
Design of Next-Generation Chemical Probes with Enhanced Selectivity
Once a primary biological target for this compound is identified and validated, the compound itself can serve as a starting point for the development of more potent and selective chemical probes. A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway. Structure-activity relationship (SAR) studies would be conducted by synthesizing and testing analogues of the original compound. nih.gov This process would involve systematically modifying the isopropoxy, methyl, and ethyl ester groups of the molecule to understand how these changes affect binding affinity and selectivity for the target. The goal would be to develop a next-generation probe with high potency and minimal off-target effects, which would be an invaluable tool for basic biological research and a potential lead for future drug development.
Q & A
Q. Methodological Guidance :
- Use Design of Experiments (DOE) to optimize solvent/base combinations.
- Monitor reaction progress via TLC or HPLC to identify intermediates.
- Confirm purity using column chromatography or recrystallization .
Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and what diagnostic signals should researchers prioritize?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation. Key markers include:
- ¹H NMR : A singlet for the methyl group at C5 (δ ~2.3 ppm), a quartet for the ethoxy carbonyl group (δ ~4.3 ppm), and a multiplet for the isopropoxy group (δ ~1.3 ppm for CH₃ and δ ~4.6 ppm for OCH) .
- ¹³C NMR : Signals at δ ~165 ppm (ester carbonyl) and δ ~70 ppm (isopropoxy methine).
Mass spectrometry (HRMS) and IR (C=O stretch at ~1720 cm⁻¹) further validate molecular identity .
Q. Methodological Guidance :
- Use deuterated chloroform (CDCl₃) as the NMR solvent for better resolution.
- Cross-validate with elemental analysis to confirm purity .
How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
Advanced Research Question
Discrepancies in bioactivity data (e.g., anti-inflammatory vs. antimicrobial potency) may arise from assay-specific variables, such as cell line viability, solvent interference (e.g., DMSO concentration), or metabolite instability. For example, in vitro assays using hepatic microsomes may reveal rapid ester hydrolysis, reducing efficacy .
Q. Methodological Guidance :
- Perform orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
- Use LC-MS to monitor compound stability under assay conditions.
- Apply cheminformatics tools to correlate structural motifs with activity trends .
What strategies are recommended for optimizing the catalytic introduction of the isopropoxy group while minimizing side reactions like dealkylation or oxidation?
Advanced Research Question
Side reactions during isopropoxy group installation often stem from over-alkylation or acid/base-mediated degradation. For example, using bulky bases (e.g., DBU) can suppress dealkylation, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
Q. Methodological Guidance :
- Screen catalysts (e.g., Pd/Cu for coupling) under mild conditions (room temperature, short reaction times).
- Employ scavengers (e.g., molecular sieves) to trap byproducts like water or HX.
- Use in situ FTIR to monitor reactive intermediates .
What safety protocols are critical when handling this compound, particularly regarding inhalation, dermal exposure, and waste disposal?
Basic Research Question
While specific toxicity data for this compound is limited, general precautions for nicotinate derivatives apply:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps.
- Waste Disposal : Classify as halogenated organic waste and incinerate via licensed facilities .
Q. Methodological Guidance :
- Conduct a risk assessment using analogs (e.g., ethyl nicotinate) for preliminary hazard classification.
- Store in airtight containers under nitrogen to prevent hydrolysis .
How can researchers design robust structure-activity relationship (SAR) studies to explore the pharmacophore of this compound?
Advanced Research Question
SAR studies require systematic variation of substituents (e.g., isopropoxy vs. ethoxy groups) and evaluation of bioactivity. For instance, replacing the isopropoxy group with a cyclopropoxy moiety could enhance metabolic stability .
Q. Methodological Guidance :
- Use computational docking (e.g., AutoDock Vina) to predict binding modes.
- Synthesize analogs via parallel synthesis and screen against target enzymes (e.g., kinases or oxidases) .
What are the best practices for documenting and reproducing synthetic procedures for this compound in peer-reviewed publications?
Basic Research Question
Reproducibility hinges on detailed experimental reporting:
- Specify solvent grades, catalyst lot numbers, and equipment calibration.
- Include purity data (HPLC/GC) and spectral accession codes (e.g., NMR deposit numbers) .
Q. Methodological Guidance :
- Follow the "Experimental" section guidelines from the Beilstein Journal of Organic Chemistry:
- Report yields as isolated masses and molar percentages.
- Provide CAS numbers and literature references for known intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



